![molecular formula C6H12ClNO B2579296 3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride CAS No. 2344680-32-4](/img/structure/B2579296.png)
3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride
Vue d'ensemble
Description
3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential applications in drug development. The bicyclic framework provides a rigid structure that can mimic other biologically active molecules, making it a valuable scaffold in the design of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) as catalysts in methanol under reflux conditions . This method has been shown to produce the desired compound in good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the reduction process using NaBH4 and CoCl2 makes it suitable for industrial applications. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogenated derivatives.
Applications De Recherche Scientifique
Scientific Research Applications
3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride has several notable applications in scientific research:
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in treating neurological disorders due to its interactions with neurotransmitter systems. Studies indicate that it may modulate the activity of muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia .
Research has demonstrated that derivatives of this compound exhibit significant biological activity:
- Neurological Disorders : Compounds derived from this bicyclic structure have shown promise in preclinical models for depression and anxiety treatment .
- Antibiotic Development : Its derivatives are being investigated as precursors for β-lactam antibiotics, expanding its utility in pharmaceuticals .
Synthetic Organic Chemistry
This compound serves as a versatile building block for synthesizing complex molecules in organic chemistry. Its unique bicyclic structure allows for selective derivatization, facilitating the creation of diverse analogs with varied pharmacological properties .
Case Studies and Research Findings
Several case studies highlight the compound's efficacy and potential applications:
- A study demonstrated that derivatives of 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride reduced airway eosinophilia in an allergic asthma model, suggesting therapeutic potential in respiratory conditions .
- Another investigation revealed that certain derivatives could reverse chronic neuropathic pain in mouse models, indicating their promise in pain management strategies .
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride involves its interaction with specific molecular targets within biological systems. The rigid bicyclic structure allows it to mimic other biologically active molecules, thereby modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptane: A structurally similar compound without the nitrogen atom.
Pyridine: A six-membered aromatic ring containing a nitrogen atom.
Piperidine: A six-membered saturated ring containing a nitrogen atom.
Uniqueness
3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride is unique due to its rigid bicyclic structure and the presence of a nitrogen atom. This combination provides a distinct set of physicochemical properties that make it valuable in drug design and other applications. Its ability to mimic other biologically active molecules while maintaining a stable structure sets it apart from other similar compounds.
Activité Biologique
3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride is a bicyclic compound characterized by its nitrogen atom integrated into a seven-membered ring structure. Its molecular formula is C₆H₁₂ClNO, and it has a molecular weight of 149.62 g/mol. This compound is significant in medicinal chemistry due to its unique structural properties, which allow it to function as a bioisostere for various biologically active molecules, enhancing their pharmacological profiles.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins in biological systems. The nitrogen atom within its bicyclic structure facilitates hydrogen bonding and other interactions with molecular targets, influencing their activity and function. This makes the compound valuable in drug design, particularly in creating agents that target specific pathways in diseases such as asthma and chronic pain .
Case Studies
- Asthma Model : A study investigated the efficacy of derivatives of 3-Azabicyclo[3.1.1]heptan-6-yl in an in vivo mouse model of allergic asthma. One derivative, MRS4833, significantly reduced airway eosinophilia and demonstrated potential as a therapeutic agent for asthma management .
- Neuropathic Pain : The same study noted that orally administered derivatives reversed chronic neuropathic pain in a mouse model, indicating the compound's potential role in pain management therapies .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
3-Azabicyclo[3.1.1]heptan-1-ol | Bicyclic with Nitrogen | Interaction with enzymes; potential in asthma/pain |
Piperidine Derivatives | Saturated Nitrogen Ring | General pharmacological activity |
Bicyclo[3.1.0]hexane Derivatives | Bicyclic without Nitrogen | Limited interaction capabilities |
This compound is unique compared to similar compounds due to its nitrogen-containing structure, which allows for diverse chemical modifications and applications in drug design .
Synthesis and Applications
The synthesis of this compound typically involves the reduction of spirocyclic oxetanyl nitriles using lithium aluminum hydride (LiAlH₄). This method is efficient for producing the compound at scale while maintaining high purity levels .
In medicinal chemistry, this compound has been incorporated into various pharmaceutical formulations, particularly antihistamines, enhancing their efficacy and stability. Its ability to serve as a bioisostere allows for improved interactions with biological targets compared to traditional compounds.
Future Directions
Ongoing research aims to explore further modifications of this compound to enhance its biological activity and broaden its therapeutic applications. Investigations into its interactions at the molecular level could yield new insights into designing more effective drugs targeting respiratory conditions and pain management.
Propriétés
IUPAC Name |
3-azabicyclo[3.1.1]heptan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-1-5(2-6)3-7-4-6;/h5,7-8H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVBEKMFVJIKKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344680-32-4 | |
Record name | 3-azabicyclo[3.1.1]heptan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.